环戊基-(2-氟-苄基)-胺

描述

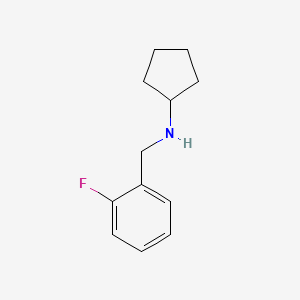

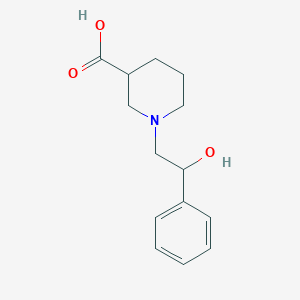

“Cyclopentyl-(2-fluoro-benzyl)-amine” is a compound that contains a cyclopentyl group, a 2-fluorobenzyl group, and an amine group . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

Synthesis Analysis

The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Enzymatic methods for the synthesis of fluorinated compounds are significant, and the direct formation of the C-F bond by fluorinase is the most effective and promising method . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis

Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Unlike other halogens (chlorine, bromine, iodine, astatine, and tennessine), non-polarizable fluorine does not participate in halogen bonding .Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . This includes free radical bromination, nucleophilic substitution, and oxidation .科学研究应用

氟化杂环的合成: 环戊基-(2-氟-苄基)-胺用于合成氟化杂环。已经开发出涉及苄醇和胺的温和分子内氟环化反应,其中 Selectfluor 用作亲电环化的氟源和碱,导致形成具有 1,3-取代的氟化杂环 (Parmar & Rueping,2014 年).

催化应用: 它在催化中得到应用,特别是在环戊酮的还原胺化中。使用 Ru/Nb2O5 催化剂已被证明可以生成环戊胺,这是农药、化妆品和药品生产中的一种重要化学品 (郭等人,2019 年).

前药合成: 它涉及新型抗肿瘤 2-(4-氨基-3-甲基苯基)苯并噻唑的氨基酸前药的产生。已经发现这些前药在体内迅速且定量地恢复为其母体胺,显示出在治疗乳腺癌和卵巢肿瘤中的潜力 (Bradshaw 等人,2002 年).

P450 催化的分子内 sp3 C-H 胺化: 细胞色素 P450 酶是介导各种芳磺酰叠氮化物化合物中分子内苄基 C-H 胺化反应的有效催化剂,允许立体选择性和对映选择性地形成磺酰胺产品 (Singh, Bordeaux & Fasan,2014 年).

生物缀合研究: 该化合物对生物缀合的研究有影响,特别是在了解羧酸和胺在水性介质中酰胺形成的机制方面 (Nakajima & Ikada,1995 年).

除草剂合成: 氟代烷基炔基亚胺与伯胺的级联环化,包括 4-氨基-5-氟吡啶酸盐的合成,已被修改用于潜在的除草剂应用。该方法允许获得以前通过交叉偶联化学无法获得取代基的吡啶甲酸 (Johnson 等人,2015 年).

安全和危害

未来方向

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including various enzymes . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

作用机制

Target of Action

Similar compounds have been found to target the p2y12 receptor, which plays a central role in the physiological process of hemostasis and thrombosis .

Mode of Action

It’s known that the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .

Biochemical Pathways

Similar compounds have been shown to affect the soluble guanylyl cyclase (sgc) pathway, which plays a crucial role in smooth muscle tone and nadph oxidase activity/expression .

Pharmacokinetics

Similar compounds have been shown to relax corpus cavernosum tissue in a concentration-dependent manner, suggesting good bioavailability .

Result of Action

Similar compounds have been shown to reduce superoxide formation and inhibit the expression of nadph oxidase subunits .

Action Environment

It’s known that the rate of reaction of similar compounds can be influenced by differences in electronegativity .

属性

IUPAC Name |

N-[(2-fluorophenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABPPLBEHXEIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl-(2-fluoro-benzyl)-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid](/img/structure/B1636494.png)

![Benzo[b]thiophen-2-ylmethyl-ethyl-amine](/img/structure/B1636496.png)

![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-phenyl-3-propanoyloxypropanoate](/img/structure/B1636503.png)

![3-Methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1636508.png)